3-Methylhexane

Catalog No.
S587456
CAS No.
589-34-4
M.F
C7H16
M. Wt
100.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylhexane

CAS Number

589-34-4

Product Name

3-Methylhexane

IUPAC Name

3-methylhexane

Molecular Formula

C7H16

Molecular Weight

100.2 g/mol

InChI

InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3

InChI Key

VLJXXKKOSFGPHI-UHFFFAOYSA-N

SMILES

CCCC(C)CC

Solubility

4.94e-05 M

Synonyms

3-methylhexane

Canonical SMILES

CCCC(C)CC

3-Methylhexane is a branched-chain hydrocarbon with the molecular formula C7H16C_7H_{16}. It is an isomer of heptane and has two enantiomers, designated as (R)-3-methylhexane and (S)-3-methylhexane, making it chiral. The compound features a methyl group attached to the third carbon of a hexane chain, contributing to its unique structural properties. It appears as a clear, colorless liquid with a boiling point of approximately 91 °C and a melting point of about -119 °C .

Radiation Chemistry

  • Understanding Free Radical Behavior: Researchers use 3-Methylhexane to study the formation and behavior of free radicals, particularly those formed by C-H bond fission. By selectively deuterating (replacing hydrogen with deuterium) specific positions in the molecule, scientists can gain insights into the isotope effects on bond breaking within alkanes. This research helps improve the understanding of radiation-induced processes at the molecular level. Source: Ichikawa, T., & Ohta, N. (1987). ESR study of free radicals in γ-irradiated perdeuterated 3-methylhexane. The Journal of Physical Chemistry, 91(13), 3423-3427:

Petroleum and Fuel Studies

  • Combustion and Fuel Behavior: 3-Methylhexane serves as a model component for studying the chemistry of petroleum and fuels. Researchers investigate its combustion characteristics, including its behavior during thermal and catalytic cracking processes relevant to fuel refining. Understanding how 3-Methylhexane behaves within these processes helps optimize fuel performance and develop cleaner burning fuels. Source: Karsenty, E., Qin, Z., Guillon, E., & Dooley, S. (2012). Autoignition chemistry of n-heptane and 3-methylhexane at high pressure and temperature. Combustion and Flame, 159(12), 3704-3714

3-Methylhexane primarily undergoes combustion reactions, producing carbon dioxide and water vapor when burned in the presence of oxygen. The complete combustion reaction can be represented as follows:

C7H16+O27CO2+8H2OC_7H_{16}+\text{O}_2\rightarrow 7\text{CO}_2+8\text{H}_2\text{O}

Additionally, it can participate in hydrogenation reactions, where alkenes derived from 3-methylhexane react with hydrogen gas in the presence of a catalyst to form saturated hydrocarbons .

3-Methylhexane can be synthesized through various methods:

  • Hydrocarbon Cracking: This process involves breaking down larger hydrocarbons into smaller ones, including 3-methylhexane.
  • Alkylation: The reaction of propylene with butanes in the presence of acids can yield 3-methylhexane.
  • Isomerization: This method rearranges straight-chain alkanes into branched forms, producing compounds like 3-methylhexane from heptane .

3-Methylhexane is utilized in several applications:

  • Solvent: It serves as an effective solvent in organic synthesis and industrial applications.
  • Model Compound: It is often used as a model alkane for studying catalytic reactions and hydrocarbon behavior.
  • Fuel Additive: Due to its properties, it can also function as an additive in fuels to enhance performance .

Research on the interactions of 3-methylhexane primarily focuses on its behavior under various catalytic conditions. For instance, studies have investigated its oxidation reactions and how it interacts with catalysts like copper and iron in producing carboxylic acids or alcohols. These studies help understand the reactivity patterns of branched alkanes compared to their linear counterparts .

3-Methylhexane shares structural similarities with several other alkanes. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
HexaneC6H14C_6H_{14}Straight-chain alkane; no branching
2-MethylhexaneC7H16C_7H_{16}Methyl group at the second carbon; less steric hindrance
2,2-DimethylpentaneC7H16C_7H_{16}Two methyl groups at the second carbon; highly branched
2,3-DimethylpentaneC7H16C_7H_{16}Methyl groups at second and third carbons; chiral

The uniqueness of 3-methylhexane lies in its specific branching pattern and chirality, which differentiate it from these similar compounds .

Physical Description

Liquid

XLogP3

3.7

Boiling Point

91.0 °C

Melting Point

-119.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

61.50 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

589-34-4
70024-92-9

Wikipedia

3-methylhexane

Biological Half Life

9.00 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

General Manufacturing Information

All other basic organic chemical manufacturing
Petrochemical manufacturing
Alkanes, C7-8-iso-: ACTIVE
Hexane, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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